

Technical Support Center: Potassium Tetraperoxochromate (K₃[Cr(O₂)₄])

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Compound of Interest		
Compound Name:	potassium tetraperoxochromate	
Cat. No.:	B1173445	Get Quote

This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with **potassium tetraperoxochromate**. This compound is a powerful oxidizing agent and is highly explosive, requiring meticulous handling and adherence to safety procedures.

Frequently Asked Questions (FAQs)

Q1: What is **potassium tetraperoxochromate** and why is it significant?

A1: **Potassium tetraperoxochromate**, with the chemical formula $K_3[Cr(O_2)_4]$, is a red-brown, paramagnetic solid.[1] It is a rare example of a compound containing chromium in the +5 oxidation state.[1][2] Its significance lies in its use as a source of singlet oxygen and as a subject of study for unusual oxidation states.[1]

Q2: What are the primary hazards associated with **potassium tetraperoxochromate**?

A2: The primary hazards are:

- Explosive Instability: The compound is sensitive to heat, shock, and friction.[3] It can explode violently when heated, even in small quantities (as little as 10-20 mg).[3][4]
- Strong Oxidizer: It forms dangerously sensitive and explosive mixtures with reducing agents such as aluminum, sulfur, and red phosphorus.[3][5]



 Toxicity and Carcinogenicity: Like other chromium compounds, it is considered toxic and likely carcinogenic.[6] It is a strong irritant and can cause corrosive skin damage upon contact.[3]

Q3: How should solid **potassium tetraperoxochromate** be stored?

A3: The solid compound can be stored indefinitely if kept in a clean, dry, and tightly closed glass container at room temperature.[2][6] It is not hygroscopic.[2] It must be stored away from heat sources, combustible materials, and reducing agents.[7][8]

Q4: Is **potassium tetraperoxochromate** stable in solution?

A4: No, aqueous solutions are not very stable and will slowly decompose, releasing oxygen.[2] The stability of the tetraperoxochromate(V) anion is dependent on a strongly alkaline environment.[9] In acidic or neutral solutions, it decomposes rapidly.[6][9]

Troubleshooting Guide





Issue Encountered	Possible Cause(s)	Recommended Solution(s)
Low or No Yield During Synthesis	1. Temperature too high (> 0 °C).2. Insufficiently alkaline solution (low pH).3. Hydrogen peroxide concentration too high, causing runaway decomposition.[6]	1. Strictly maintain the reaction temperature at or below 0 °C using an ice bath.[1][3]2. Ensure a strongly alkaline medium by using a sufficient amount of potassium hydroxide (KOH).[9]3. Use a moderate concentration of H ₂ O ₂ (e.g., 15%) and add it slowly to the cold solution.[6]
Product Decomposes During Isolation/Drying	Washing with solvents that are not cold.2. Heating the product to accelerate drying.	1. Wash the precipitated crystals with ice-cold distilled water, followed by cold ethanol.[3]2. NEVER heat the product. Allow the crystals to air-dry on a filter paper or watch glass in a well-ventilated area, away from heat and light. [3]
A Blue Color (CrO₅) Appears in Solution	The solution has become acidic.	The tetraperoxochromate ion is unstable in acidic conditions and converts to the deep blue chromium(VI) oxide peroxide (CrO ₅), which then rapidly decomposes.[2][6] This indicates a failed synthesis or improper solution conditions. The process should be safely terminated and disposed of.
Accidental Mixture with an Incompatible Chemical	The compound was mixed with a reducing agent (e.g., powdered metal, sulfur), combustible material, or acid. [3][5]	EXTREME DANGER. Do not attempt to move or handle the mixture. Evacuate the immediate area, notify all personnel, and contact



emergency response (EHS) immediately. The mixture is likely shock-sensitive and can detonate.[3]

Quantitative Data Summary

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Chemical Formula	K ₃ [Cr(O ₂) ₄]	[1]
Molar Mass	297.286 g/mol	[1]
Appearance	Red-brown / dark brown solid	[1][3]
Oxidation State of Cr	+5	[1][2]
Melting Point	70 °C (158 °F; 343 K) with decomposition	[1]
Solubility in Water	Sparingly soluble at 0 °C; Reacts at 45 °C	[1]

Table 2: Synthesis Reaction Conditions



Parameter	Recommended Condition	Rationale	Source(s)
Reactants	Potassium Dichromate (K ₂ Cr ₂ O ₇) or Potassium Chromate (K ₂ CrO ₄), Potassium Hydroxide (KOH), Hydrogen Peroxide (H ₂ O ₂)	Common and effective precursors.[1][6]	
Temperature	≤ 0 °C	The product is thermally unstable and the reaction is exothermic.[1][9]	<u>-</u>
рН	Strongly Alkaline	Essential for the formation and stabilization of the [Cr(O ₂) ₄] ³⁻ anion.[9]	
H ₂ O ₂ Concentration	~15%	Higher concentrations can lead to exothermic decomposition and potential runaway reactions.[6]	

Experimental Protocols

Protocol 1: Synthesis of **Potassium Tetraperoxochromate**(V)

Disclaimer: This synthesis involves highly toxic, carcinogenic, and explosive materials. It should only be performed by trained professionals in a controlled laboratory setting with all necessary personal protective equipment (PPE) and engineering controls (fume hood, blast shield) in place.

Materials:

Troubleshooting & Optimization





Potassium dichromate (K₂Cr₂O₇): 5 grams

Potassium hydroxide (KOH): 5 grams

• 30% Hydrogen peroxide (H2O2): 20 ml

Distilled water: 40 ml

• Ethanol (96%): ~15 ml

• Equipment: Beakers, glass stirring rod, ice bath, filter paper.

Procedure:

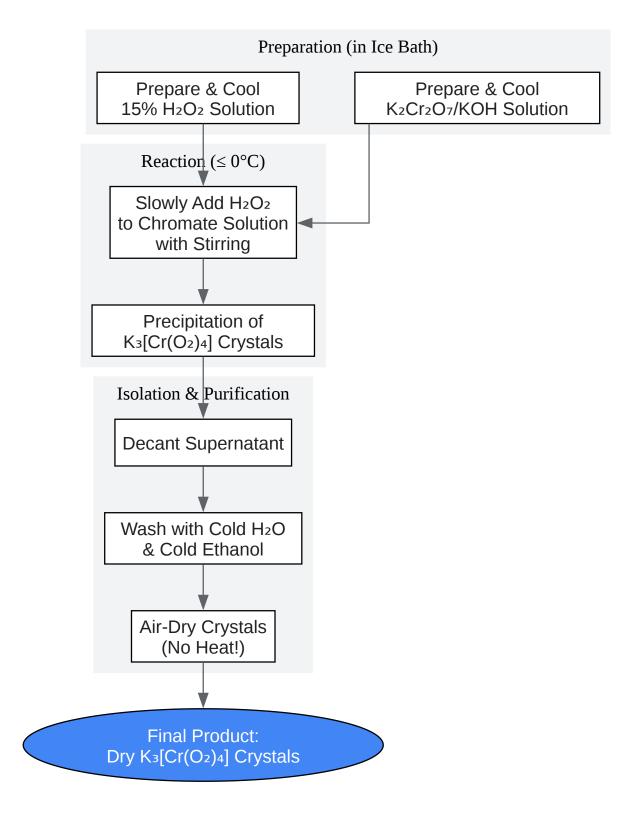
- Prepare H₂O₂ Solution: In a beaker, carefully mix 20 ml of 30% H₂O₂ with 20 ml of distilled water to create a 40 ml solution of ~15% H₂O₂.[6] Place this beaker in an ice bath to cool.
- Prepare Chromate Solution: In a separate, larger beaker, combine 5 grams of K₂Cr₂O₇ and 5 grams of KOH.[6] Add 20 ml of cold distilled water and stir with a glass rod. The dissolution of KOH is exothermic; allow the solution to cool in the ice bath. Stir until all solids are dissolved. The solution will be a deep yellow.
- Reaction: Ensure both solutions are at or below 0 °C. Very slowly, add the cold 15% H₂O₂ solution to the cold potassium chromate solution while stirring continuously. Maintain the reaction vessel in the ice bath throughout the addition.
- Precipitation: The solution color will change from yellow to red-brown, and finally to a dark brown as dark red-brown crystals of K₃[Cr(O₂)₄] precipitate.[3][9] Keep the mixture in the ice bath or a refrigerator until bubbling (oxygen evolution) has ceased to ensure the reaction is complete.
- Isolation: Carefully decant the supernatant liquid from the crystals.
- Washing: Wash the crystals by adding ~7 ml of ice-cold distilled water, swirling gently, and decanting the liquid. Repeat this step. Then, wash the crystals twice with ~7 ml of cold 96% ethanol in the same manner.[3]



• Drying: Transfer the washed crystals onto a piece of filter paper to absorb the excess ethanol. Then, move the crystals to a watch glass and allow them to air-dry completely in a well-ventilated fume hood. DO NOT APPLY HEAT.[3]

Visualizations

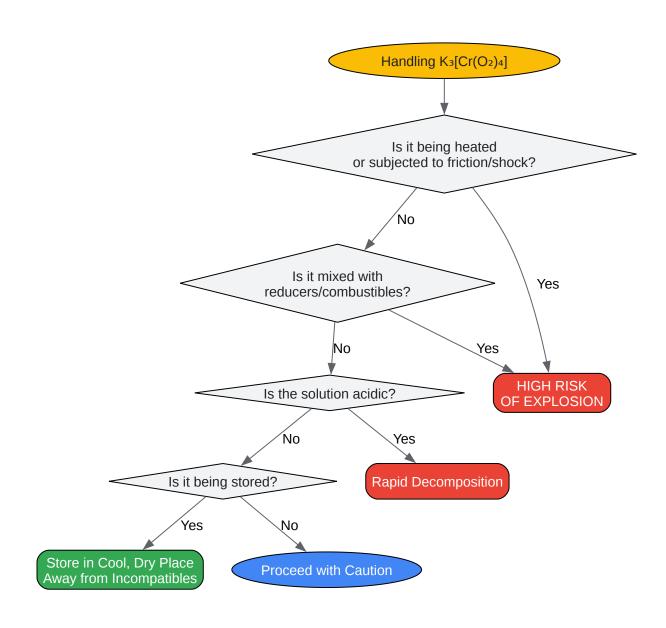




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Caption: Workflow for the synthesis of potassium tetraperoxochromate.





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Caption: Safety decision tree for handling potassium tetraperoxochromate.



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